![molecular formula C10H12O2 B14755011 3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane CAS No. 259-78-9](/img/structure/B14755011.png)
3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Dioxapentacyclo[6400~2,7~0~4,11~0~5,10~]dodecane is a complex polycyclic compound with a unique structure that includes multiple rings and ether linkages
Méthodes De Préparation
The synthesis of 3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane typically involves the [2+2] photocycloaddition of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates This reaction requires specific conditions, including the presence of light to initiate the cycloaddition process
Analyse Des Réactions Chimiques
3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or alkanes .
Applications De Recherche Scientifique
This compound has shown potential in scientific research, particularly in the field of medicinal chemistry. It has been evaluated as a C2-symmetric HIV-1 protease inhibitor . The compound’s unique structure allows it to fit well into the active site of the HIV-1 protease, inhibiting its activity and potentially serving as a basis for new antiretroviral drugs. Additionally, its structural characteristics make it a valuable tool for studying molecular interactions and enzyme inhibition.
Mécanisme D'action
The mechanism of action of 3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane as an HIV-1 protease inhibitor involves its binding to the active site of the enzyme. The compound’s C2-symmetric structure allows it to interact with the enzyme’s active site residues, forming hydrogen bonds and other interactions that inhibit the enzyme’s activity . This inhibition prevents the protease from processing viral proteins, thereby hindering viral replication.
Comparaison Avec Des Composés Similaires
Similar compounds to 3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane include other polycyclic ethers and cage compounds, such as 4,10-Dioxapentacyclo[6.3.1.0~2,7~.0~3,5~.0~9,11~]dodecane These compounds share structural similarities but differ in the arrangement of their rings and functional groups The uniqueness of 3,9-Dioxapentacyclo[6400~2,7~0~4,11~
Propriétés
Numéro CAS |
259-78-9 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane |
InChI |
InChI=1S/C10H12O2/c1-3-7-5-2-6-9(11-7)4(1)10(6)12-8(3)5/h3-10H,1-2H2 |
Clé InChI |
RFMVHAUTPRUSAI-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3C4C2OC5C1C(C5C4)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide](/img/structure/B14754930.png)
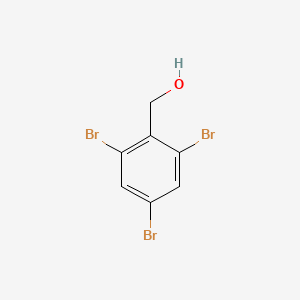
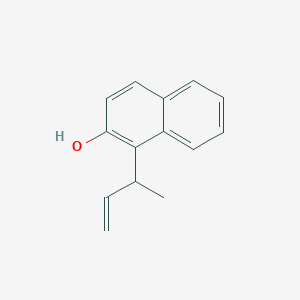
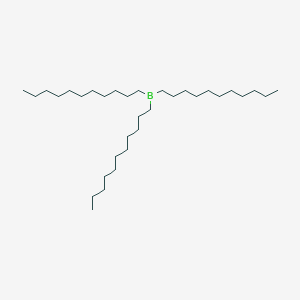
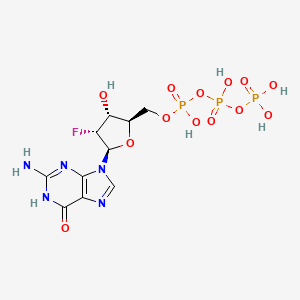
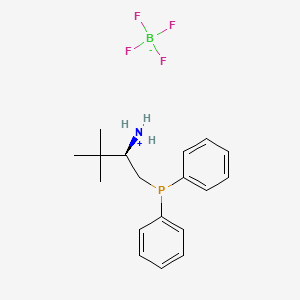
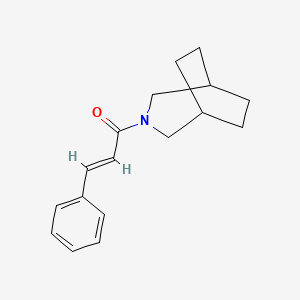
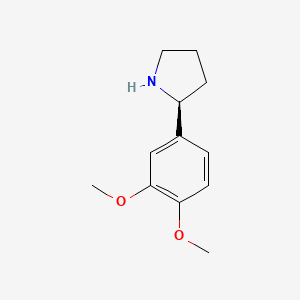
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(methylamino)-1,3-thiazolidin-4-one](/img/structure/B14754974.png)

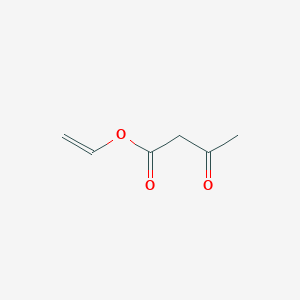

![ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate](/img/structure/B14754987.png)
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[3-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B14754995.png)
